Lipophilicity Advantage Over the Parent 6‑Phenyl‑3(2H)‑pyridazinone Scaffold
The introduction of the N‑phenylpiperazine substituent substantially raises lipophilicity relative to the unadorned 6‑phenyl‑3(2H)‑pyridazinone core. The target compound exhibits a computed logP of 5.165 and tPSA of 55 Ų [1], whereas the parent scaffold 6‑phenyl‑3(2H)‑pyridazinone displays a computed logP of ≈2.4 and tPSA of ≈46 Ų [2]. This logP shift of approximately +2.7 log units indicates significantly enhanced membrane permeation potential, a parameter commonly linked to improved oral absorption in CNS‑targeted programs.
| Evidence Dimension | Computed logP (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 5.165; tPSA = 55 Ų |
| Comparator Or Baseline | 6‑Phenyl‑3(2H)‑pyridazinone (core scaffold): logP ≈ 2.4; tPSA ≈ 46 Ų |
| Quantified Difference | ΔlogP ≈ +2.7; ΔtPSA ≈ +9 Ų |
| Conditions | Computed using XLogP3 and fragment‑based tPSA algorithms as deposited in PubChem and ZINC |
Why This Matters
For procurement decisions in CNS‑oriented medicinal chemistry, a logP >5 with tPSA <70 Ų is a recognised threshold for blood‑brain‑barrier penetration, making this compound a candidate brain‑penetrant framework that the parent scaffold cannot provide.
- [1] ZINC20 Entry ZINC000003896524 – Physicochemical Properties. View Source
- [2] PubChem Compound Summary for CID 135414513 (6‑phenyl‑3(2H)‑pyridazinone). Computed Properties. View Source
